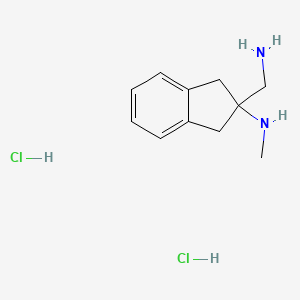
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride is a chemical compound with a complex structure that includes an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride typically involves the condensation of o-phenylenediamine with glycine in the presence of hydrochloric acid as a catalyst. This reaction is often facilitated by microwave irradiation, which helps in achieving the desired product in a single step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include controlling the temperature, pressure, and concentration of reactants to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may act on enzymes or receptors, altering their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(aminomethyl)benzimidazole dihydrochloride: Similar in structure but with a benzimidazole ring instead of an indene backbone.
2-(aminomethyl)thiazole dihydrochloride: Contains a thiazole ring, offering different chemical properties and applications.
2-aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biological fields.
Uniqueness
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride is unique due to its indene backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H18Cl2N2 |
|---|---|
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
2-(aminomethyl)-N-methyl-1,3-dihydroinden-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11;;/h2-5,13H,6-8,12H2,1H3;2*1H |
Clé InChI |
IFXAFSGIMCINLP-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC2=CC=CC=C2C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
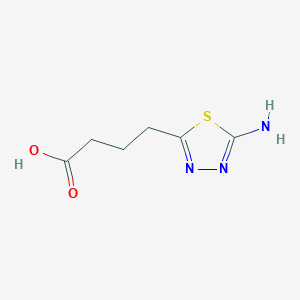
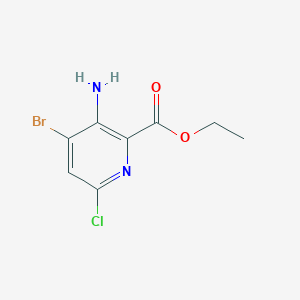
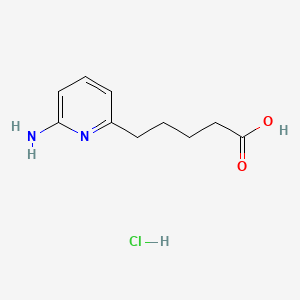
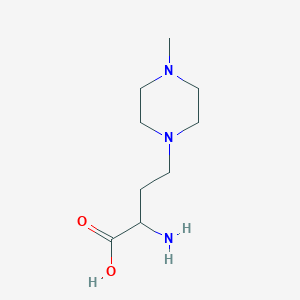
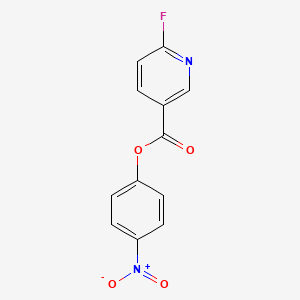
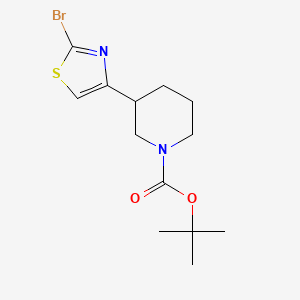
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
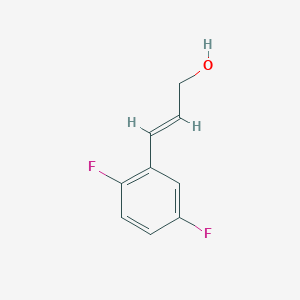
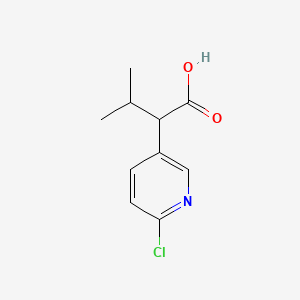
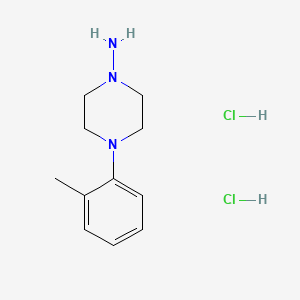
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
